4,4,4,4-(1,3,6,8-Pyrenetetrayl)tetrakis[benzenamine], also known as 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetraaniline, is a key organic intermediate used in the synthesis of Covalent Organic Frameworks (COFs) []. COFs are porous materials with a long-range ordered structure, making them attractive candidates for various scientific applications. Their well-defined pore structures and tunable functionalities allow for specific functionalities in gas storage and separation, catalysis, and organic electronics and optoelectronics [].
4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline, with the CAS number 1610471-69-6, is a complex organic compound characterized by a pyrene core with four aniline side arms extending from it. This structure grants the compound unique properties, making it a valuable component in various applications, particularly in the field of covalent organic frameworks (COFs). The compound is recognized for its fluorescent properties and is often utilized as a linker in the construction of COFs and other materials .
The chemical behavior of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline is primarily defined by its ability to participate in condensation reactions. For instance, it can undergo reactions with aldehydes to form extended networks characteristic of COFs. One notable reaction involves the condensation of this compound with 2,5-dihydroxyterephthalaldehyde, leading to enhanced proton conductivity in the resulting framework . Additionally, it has been shown to facilitate photocatalytic reactions, such as hydrogen evolution under visible light irradiation .
The synthesis of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline typically involves multi-step organic reactions. A common method includes the reaction of pyrene derivatives with aniline under controlled conditions to ensure the formation of the desired tetraniline structure. The synthesis can be optimized by adjusting reaction parameters such as temperature and solvent choice to achieve high yields and purity levels .
These compounds illustrate various modifications around the pyrene core that can affect their chemical behavior and applications. The unique tetraniline structure of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline provides distinct advantages in terms of electronic properties and functionality compared to these similar compounds.
Interaction studies involving 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline focus on its role within COFs and its interactions with various substrates. Research indicates that frameworks constructed with this compound exhibit significant photocurrent generation and hydrogen evolution rates when combined with electron-deficient components . These interactions are crucial for optimizing the performance of materials in energy-related applications.